molecular formula C13H17N3O B2622931 3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2201616-17-1

3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2622931
CAS No.: 2201616-17-1
M. Wt: 231.299
InChI Key: ZPLWJZMZQBBSSQ-UHFFFAOYSA-N
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Description

3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves the reaction of 3-(1-methylpiperidin-3-yl)methanol with 4-cyanopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile stands out due to its unique combination of a piperidine ring and a pyridine ring with a carbonitrile group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-[(1-methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-6-2-3-11(9-16)10-17-13-8-15-5-4-12(13)7-14/h4-5,8,11H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLWJZMZQBBSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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